molecular formula C14H25ClN2O3 B570591 dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride CAS No. 25136-75-8

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride

Cat. No.: B570591
CAS No.: 25136-75-8
M. Wt: 304.815
InChI Key: RWFPFQZDBKVYDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is an amphoteric terpolymer, a conditioning polymer that is compatible with anionic and amphoteric surfactants. It is a clear, colorless liquid with a mild aldehydic odor, especially useful in natural soap-based formulations. This compound has a wide pH stability range of 3-12 and is ideally suited for skin care products that require a silky skin feel and moisturization .

Preparation Methods

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is synthesized by the reaction of diallyldimethyl ammonium chloride, acrylic acid, and acrylamide. The polymeric quaternary ammonium salt of these compounds is formed through this reaction . Industrial production methods involve the polymerization of these monomers under controlled conditions to ensure the desired molecular weight and properties of the final product .

Scientific Research Applications

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is widely used in the cosmetics and personal care industry, particularly in hair care products such as shampoos, conditioners, and dyes. It provides excellent conditioning properties, leaving hair shafts silky smooth and reducing static . In skin care, it helps resist harmful UV rays and conditions the skin to leave it moisturized and healthier . Additionally, it functions as a surfactant, reducing the surface tension of formulations to make them more stable .

Mechanism of Action

The mechanism of action of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride involves its ability to form a film on the surface of hair and skin. This film-forming property helps to retain moisture and provides a smooth feel. The cationic nature of the polymer allows it to bond with the negatively charged surfaces of hair and skin, ensuring that it remains on the surface even after rinsing . This electrostatic bonding is a key factor in its conditioning and antistatic effects .

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.C3H5NO.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;2*1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFPFQZDBKVYDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC=C)CC=C.C=CC(=O)N.C=CC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25136-75-8
Record name Acrylamide-acrylic acid-dimethyldiallylammonium chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25136-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

304.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25136-75-8
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the known safety aspects of using Polyquaternium-39 in cosmetic products?

A1: Research suggests that Polyquaternium-39, used as an antistatic agent, film former, and hair fixative in cosmetics, is safe at current usage levels. [] The Expert Panel, as mentioned in the research paper, concluded its safety based on several factors:

  • Low unreacted monomer content: The levels of unreacted monomers in Polyquaternium-39 are considered negligible and pose no toxicological threat. []
  • Limited skin irritation/sensitization: Available data indicates minimal risk of skin irritation or sensitization from Polyquaternium-39. []
  • Large molecular size and low absorption: Its large molecular size and high polarity suggest low absorption potential through the skin, minimizing the risk of systemic toxicity. []

Q2: Besides its use in cosmetics, are there any other applications for Polyquaternium-39?

A2: Research indicates that Polyquaternium-39 can act as a structure-directing agent in synthesizing beta-type molecular sieves with hierarchical structures. [] These molecular sieves possess both micropores and mesopores due to the influence of Polyquaternium-39 during synthesis. [] This method is considered cost-effective and suitable for industrial applications due to its simplicity and readily available raw materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.